4-(1-Methylimidazolidin-2-yl)pyridine is a heterocyclic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a 1-methylimidazolidin-2-yl group, which contributes to its diverse chemical properties and biological activities.
The compound is classified under heterocyclic compounds, specifically as a pyridine derivative. Its IUPAC name is 4-(1-methylimidazolidin-2-yl)pyridine, and it has the chemical formula C₉H₁₃N₃. The compound can be sourced from chemical suppliers and is often utilized in research settings for its synthetic versatility and biological potential .
The synthesis of 4-(1-methylimidazolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with imidazolidine compounds. A common method includes using pyridine-4-carboxaldehyde and 1-methylimidazolidine in the presence of catalysts such as acids or bases to facilitate the reaction. The reaction conditions are carefully controlled to optimize yield and purity.
In industrial settings, scaled-up production may utilize continuous flow systems to enhance efficiency. The reaction generally proceeds under mild conditions, allowing for the formation of the desired product with minimal side reactions.
The molecular structure of 4-(1-methylimidazolidin-2-yl)pyridine features a pyridine ring with a nitrogen atom at position four substituted by a 1-methylimidazolidin-2-yl group. The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key, which provides a unique identifier for the compound, is:
This structural information indicates the presence of both aromatic and aliphatic characteristics, contributing to its reactivity and interaction with biological systems .
4-(1-Methylimidazolidin-2-yl)pyridine participates in various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to products such as pyridine N-oxides.
Reduction: Reductive transformations can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced derivatives of the pyridine framework.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyridine ring can be replaced by nucleophiles such as amines or thiols. These reactions typically occur in polar solvents under specific catalytic conditions .
The mechanism of action for 4-(1-methylimidazolidin-2-yl)pyridine involves its ability to interact with various biological targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it has been investigated for potential antimicrobial and anticancer properties due to its ability to disrupt cellular processes at the molecular level .
The physical properties of 4-(1-methylimidazolidin-2-yl)pyridine include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-(1-Methylimidazolidin-2-yl)pyridine has several scientific uses:
Chemistry: It serves as a building block in synthesizing complex organic molecules and acts as a ligand in coordination chemistry.
Biology: The compound is being explored for its biological activities, including potential antimicrobial and anticancer effects.
Medicine: Research is ongoing into its utility in drug development, particularly in designing novel therapeutic agents that target specific diseases.
Industry: It finds applications in producing specialty chemicals and serves as an intermediate in various industrial processes .
4-(1-Methylimidazolidin-2-yl)pyridine features a bicyclic architecture comprising pyridine and imidazolidine rings connected at the pyridine C4 position. The pyridine ring is planar and aromatic, with a sp²-hybridized nitrogen atom contributing to its electron-deficient π-system. In contrast, the imidazolidine ring adopts a non-planar envelope conformation due to its saturated nature, with the N1-methyl group inducing steric effects that influence ring puckering. The imidazolidine nitrogen atoms (N1 and N3) bear lone pairs, conferring basicity and metal-chelating capability. The C2 carbon bridging the rings exhibits chirality, making stereoisomerism possible in synthesized derivatives [1] [10].
Electronic properties arise from the polarization between rings:
Table 1: Key Structural Parameters of 4-(1-Methylimidazolidin-2-yl)pyridine
Feature | Property | Functional Implication |
---|---|---|
Pyridine N | sp²-hybridized, basic (pKₐ ~5.2) | H-bond acceptor; metal coordination |
Imidazolidine N1/N3 | sp³-hybridized, N–H donor (N3) | H-bond donor; Brønsted base |
Bridging Bond (C–C) | Torsion: 165–179° | Steric flexibility; chiral center potential |
Electron Density | Pyridine: δ⁻; Imidazolidine: δ⁺ | Dipole moment (~3.1 D); charge transfer |
Bicyclic pyridine frameworks emerged in the mid-20th century alongside heterocyclic chemistry advancements. Early routes relied on Hantzsch pyridine synthesis (1882), combining aldehydes, β-keto esters, and ammonia, but afforded low yields for fused systems. The 1950s saw improved strategies via:
4-(1-Methylimidazolidin-2-yl)pyridine derivatives gained prominence in the 2000s through molecular hybridization strategies. For example, fusion of pyridine-based kinase inhibitors (e.g., Imatinib) with imidazolidine motifs enhanced solubility and target affinity. Synthetic refinements include:
Table 2: Milestones in Bicyclic Pyridine Synthesis
Era | Key Development | Impact on Target Compound |
---|---|---|
1882 | Hantzsch pyridine synthesis | Base methodology for pyridine cores |
1950s | Imidazo[1,2-a]pyridine cyclization | Enabled bioactive scaffolds (e.g., Zolpidem) |
1990s | Buchwald-Hartwig amination | Efficient N-alkylation for imidazolidines |
2000s | MCRs with nanocatalysts (e.g., Fe₃O₄@SiO₂) | Eco-friendly, high-yield routes |
Nitrogen heterocycles constitute >80% of FDA-approved drugs, with pyridine derivatives alone accounting for 54 drugs approved between 2014–2023 (33% anticancer agents). Their dominance stems from:
In material science, applications leverage:
Table 3: Applications of Pyridine-Imidazolidine Hybrids
Domain | Example Derivatives | Function |
---|---|---|
Anticancer | Kinase inhibitors (e.g., Imatinib analogs) | Tubulin polymerization inhibition |
CNS Agents | GABAₐ modulators | Anxiolytic/sedative effects |
Optoelectronics | Ir(III) complexes | Blue-emitting phosphors |
Catalysis | Pd-pincer complexes | Cross-coupling reactions |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: